4,6-Decadienoic acid
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Overview
Description
4,6-Decadienoic acid is an unsaturated fatty acid with a ten-carbon chain and two double bonds located at the fourth and sixth positions. This compound is part of the decadienoic acid family, which includes various isomers distinguished by the positions of their double bonds. These acids are rarely found in natural lipids but have significant industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Decadienoic acid can be synthesized through several methods. One common approach involves the addition of lithium di-(Z)-1-heptenylcuprate to ethyl propiolate, followed by hydrolysis to yield the desired acid. Another method includes the reaction of 1-heptenylmagnesium bromide with ethyl (E)-β-(N,N-diethylamino)acrylate. These reactions typically require controlled conditions, such as specific temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yields and purity. The use of catalysts such as palladium or nickel can facilitate the hydrogenation and dehydrogenation steps required to form the double bonds at the correct positions. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,6-Decadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the double bonds into epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon can yield the corresponding saturated fatty acid.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions, forming compounds like 4,6-dichlorodecanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Chlorine gas in the presence of a radical initiator like ultraviolet light.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated fatty acids.
Substitution: Halogenated derivatives.
Scientific Research Applications
4,6-Decadienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Medicine: Research has explored its potential as an anti-inflammatory agent and its role in modulating lipid metabolism.
Industry: It is used in the production of flavoring agents and as an intermediate in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,6-decadienoic acid exerts its effects involves multiple molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of pathogens, leading to increased permeability and cell death.
Anti-inflammatory Effects: The compound modulates the expression of inflammatory cytokines and enzymes involved in the inflammatory response.
Lipid Metabolism: It influences the activity of enzymes involved in fatty acid synthesis and degradation, thereby affecting overall lipid homeostasis.
Comparison with Similar Compounds
4,6-Decadienoic acid can be compared with other similar compounds such as:
2,4-Decadienoic acid: This isomer has double bonds at the second and fourth positions and exhibits similar antimicrobial properties but with different efficacy and target specificity.
4,7-Decadienoic acid: With double bonds at the fourth and seventh positions, this compound has distinct chemical reactivity and biological activity compared to this compound.
2,4,6-Decatrienoic acid: This compound has three double bonds and shows unique properties in terms of reactivity and applications in polymer synthesis.
The uniqueness of this compound lies in its specific double bond positions, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
103273-74-1 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
deca-4,6-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-7H,2-3,8-9H2,1H3,(H,11,12) |
InChI Key |
PPOWOHYQDRHGKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CCCC(=O)O |
Origin of Product |
United States |
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